molecular formula C7H8BrNO2S B1590598 Methyl 2-bromo-5-ethylthiazole-4-carboxylate CAS No. 81569-46-2

Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Cat. No.: B1590598
CAS No.: 81569-46-2
M. Wt: 250.12 g/mol
InChI Key: YVZQQKSGEFCXLI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-ethylthiazole-4-carboxylate is an organic compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol It is a thiazole derivative, characterized by a bromine atom at the 2-position, an ethyl group at the 5-position, and a methyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-ethylthiazole-4-carboxylate typically involves the bromination of 5-ethylthiazole-4-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-ethylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Ester Hydrolysis: 2-bromo-5-ethylthiazole-4-carboxylic acid.

    Oxidation and Reduction: Oxidized or reduced thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Methyl 2-bromo-5-ethylthiazole-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique thiazole structure allows for modifications that enhance biological activity, particularly against bacterial infections and other diseases. The bromine atom in its structure provides a reactive site for further chemical transformations, making it valuable in drug design and development.

Case Study: Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. For instance, a study evaluated its cytotoxicity against several cancer cell lines, revealing an IC₅₀ value of 7.06 µM against HEPG2 (liver carcinoma) cells. This indicates moderate cytotoxicity compared to doxorubicin, which had an IC₅₀ of 0.5 µM .

CompoundCell LineIC₅₀ (µM)Reference
This compoundHEPG2 (liver carcinoma)7.06
Doxorubicin (control)HEPG20.5

Agricultural Chemistry

Use in Agrochemicals:
This compound is also utilized in the formulation of agrochemicals, including fungicides and herbicides. The thiazole ring structure contributes to its effectiveness in targeting specific pests while being less harmful to beneficial organisms. Research indicates that compounds with thiazole moieties can improve crop yield by protecting against diseases and pests .

Material Science

Development of Novel Materials:
In material science, this compound is explored for creating specialty polymers and coatings. Its properties can enhance durability and resistance to environmental factors, making it suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies:
Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with various molecular targets allows for insights into biological processes and potential therapeutic targets. For example, it has been investigated for its effects on specific enzymes involved in cancer cell proliferation .

Summary of Applications

The diverse applications of this compound highlight its importance across multiple scientific disciplines:

Application AreaDescription
PharmaceuticalKey intermediate in drug synthesis; potential anticancer properties
Agricultural ChemistryUsed in agrochemical formulations; effective against pests and diseases
Material ScienceDevelopment of durable polymers and coatings
Biochemical ResearchStudies on enzyme inhibition and metabolic pathways

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-ethylthiazole-4-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In pharmaceutical applications, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methylthiazole-4-carboxylate
  • Methyl 5-methylthiazole-4-carboxylate
  • Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate
  • 2-bromo-4-methylthiazole
  • Ethyl 2-methylthiazole-5-carboxylate
  • Methyl 2-amino-5-methylthiazole-4-carboxylate

Uniqueness

Methyl 2-bromo-5-ethylthiazole-4-carboxylate is unique due to the presence of both a bromine atom and an ethyl group on the thiazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .

Biological Activity

Methyl 2-bromo-5-ethylthiazole-4-carboxylate is an organic compound recognized for its diverse biological activities, primarily due to its thiazole ring structure. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and research findings.

  • Chemical Formula : C₆H₆BrNO₂S
  • Molecular Weight : 236.09 g/mol
  • Structure : The compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of a bromo group and an ethyl substituent enhances its chemical reactivity and biological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for pharmaceutical applications targeting bacterial infections. Compounds with thiazole rings have been extensively studied for their ability to inhibit bacterial growth .

Research Findings :

  • A study indicated that derivatives of thiazole, including this compound, showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 10.03 to 54.58 µg/mL .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, which are essential for therapeutic applications in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of halogen substituents such as bromine has been associated with increased cytotoxicity against various cancer cell lines.

Case Study :
In vitro studies showed that compounds similar to this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin in human cancer cell lines (e.g., HCT-116 and HepG2), indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Variations in substituents on the thiazole ring significantly affect its pharmacological profile.

Compound NameSimilarityUnique Features
Methyl 2-bromo-5-methylthiazole-4-carboxylate0.94Contains a methyl group instead of an ethyl group.
Methyl 2-bromothiazole-4-carboxylate0.84Lacks ethyl substitution, affecting its biological profile.
Ethyl 2-bromothiazole-4-carboxylate0.81Different substitution pattern; may exhibit different reactivity.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate0.81Variation in position of ethyl and bromo groups.

This table illustrates how slight modifications can lead to significant differences in biological activity, emphasizing the uniqueness of this compound within this class of compounds.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is crucial for assessing its safety and efficacy in therapeutic contexts. Interaction studies indicate that the compound's absorption, distribution, metabolism, and excretion (ADME) profiles are favorable for drug development.

Properties

IUPAC Name

methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-4-5(6(10)11-2)9-7(8)12-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZQQKSGEFCXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515260
Record name Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81569-46-2
Record name 4-Thiazolecarboxylic acid, 2-bromo-5-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81569-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-5-ethyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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